molecular formula C8H5NO2 B13545628 3-Formyl-5-hydroxybenzonitrile

3-Formyl-5-hydroxybenzonitrile

Cat. No.: B13545628
M. Wt: 147.13 g/mol
InChI Key: NXZCXWWLJIWEAW-UHFFFAOYSA-N
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Description

3-Formyl-5-hydroxybenzonitrile is an organic compound with the molecular formula C8H5NO2 It is a derivative of benzonitrile, characterized by the presence of a formyl group at the third position and a hydroxyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formyl-5-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the formylation of 5-hydroxybenzonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the use of Vilsmeier-Haack reaction, where 5-hydroxybenzonitrile is treated with a mixture of dimethylformamide and phosphorus oxychloride to introduce the formyl group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Vilsmeier-Haack reaction is often preferred due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 3-Formyl-5-hydroxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: 3-Carboxy-5-hydroxybenzonitrile.

    Reduction: 3-Hydroxymethyl-5-hydroxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Formyl-5-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-5-hydroxybenzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Formyl-4-hydroxybenzonitrile: Similar structure but with the hydroxyl group at the fourth position.

    3-Formylbenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Formyl-2-hydroxybenzonitrile: Similar structure but with the formyl group at the fifth position and hydroxyl group at the second position.

Uniqueness: 3-Formyl-5-hydroxybenzonitrile is unique due to the specific positioning of the formyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

3-formyl-5-hydroxybenzonitrile

InChI

InChI=1S/C8H5NO2/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,5,11H

InChI Key

NXZCXWWLJIWEAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)O)C=O

Origin of Product

United States

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